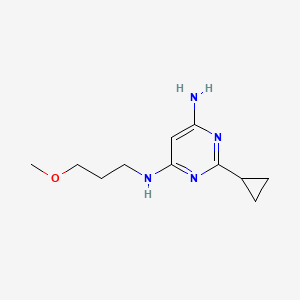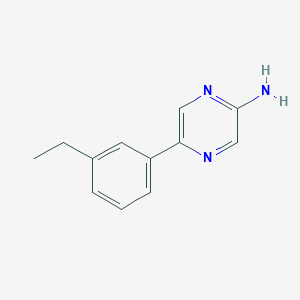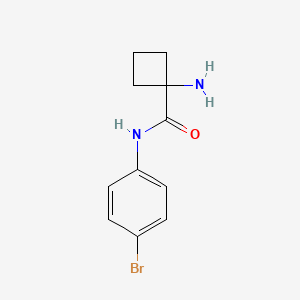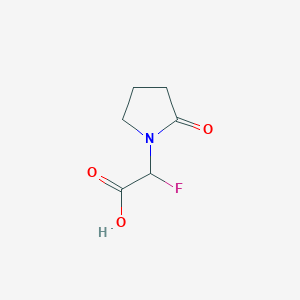
Acide 1-éthyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche antivirale
Les dérivés de l'indole, qui partagent des similitudes structurales avec notre composé d'intérêt, ont montré un potentiel significatif dans la recherche antivirale. Des composés à noyau indole ont été rapportés comme présentant une activité inhibitrice contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4 . Par extension, la partie pyrazole présente dans « Acide 1-éthyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylique » pourrait être explorée pour des agents antiviraux potentiels, en particulier compte tenu de sa capacité à se lier avec une forte affinité à plusieurs récepteurs.
Activité anti-VIH
Les oxindoles contenant des hétérocycles, qui sont structurellement liés aux dérivés de pyrazole, ont été évalués pour leur activité anti-VIH . Compte tenu de la flexibilité structurale et de la présence de plusieurs groupes fonctionnels dans « this compound », il pourrait servir d'échafaudage pour le développement de nouveaux composés présentant des activités inhibitrices puissantes contre le VIH.
Applications anti-inflammatoires
Les dérivés de l'indole sont connus pour leurs propriétés anti-inflammatoires. Le noyau pyrazole de « this compound » peut être utilisé pour synthétiser de nouvelles molécules présentant des activités anti-inflammatoires potentielles. Cette application est particulièrement pertinente dans le développement de traitements pour les maladies inflammatoires chroniques .
Thérapeutiques anticancéreuses
L'échafaudage indole est une caractéristique commune à de nombreuses molécules médicamenteuses synthétiques ayant des propriétés anticancéreuses . Le dérivé de pyrazole que nous analysons pourrait être modifié pour améliorer son profil pharmacologique et testé pour des activités anticancéreuses. Sa capacité à interagir avec diverses cibles biologiques en fait un candidat précieux pour la recherche sur le cancer.
Agents antimicrobiens et antituberculeux
La recherche a montré que les dérivés de pyrazine présentent une activité antituberculeuse significative contre Mycobacterium tuberculosis . Le groupe pyridinyle dans « this compound » pourrait être exploité pour concevoir de nouveaux agents antimicrobiens, offrant potentiellement de nouvelles voies de traitement de la tuberculose et d'autres infections bactériennes.
Agents neuropharmacologiques
Le cycle pyrrolidine, souvent utilisé en chimie médicinale, est connu pour son rôle dans le traitement des maladies humaines . Bien que « this compound » ne contienne pas de cycle pyrrolidine, son noyau pyrazole pourrait être modifié pour inclure une telle structure, conduisant potentiellement à la découverte de nouveaux agents neuropharmacologiques avec une sélectivité pour les cibles neurologiques.
Mécanisme D'action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a type of nitrogen heterocycle, is one of the structures that can be found in pyrazoles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJWLFFTXUSCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)

![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)
![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1471693.png)




![3-[4-(4-Bromophenyl)-piperazin-1-yl]-propionic acid](/img/structure/B1471701.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1471703.png)


